Topic: 1-Butyl-1,4-dihydroquinoxaline-2,3-dione: A Comprehensive Guide to Synthesis and Characterization
Topic: 1-Butyl-1,4-dihydroquinoxaline-2,3-dione: A Comprehensive Guide to Synthesis and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Quinoxaline-2,3-dione Scaffold - A Privileged Structure in Neuropharmacology
The quinoxaline-2,3-dione core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] These structures are renowned for their biological activities, most notably as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1][3][4] Dysregulation of AMPA receptor signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, neuropathic pain, and neurodegenerative diseases. Consequently, the development of potent and selective AMPA antagonists remains a critical therapeutic goal.[1]
N-alkylation of the quinoxaline-2,3-dione core is a common strategy to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn influences its pharmacokinetic and pharmacodynamic profile.[5] This guide provides a detailed, field-proven methodology for the synthesis and rigorous characterization of a specific N-alkylated derivative, 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. The protocols and insights presented herein are designed to be self-validating, ensuring reproducibility and scientific integrity for researchers in the field.
Part 1: The Synthetic Pathway - A Two-Step Approach to the Target Molecule
The synthesis of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione is most reliably achieved through a two-step process. This strategy involves the initial formation of the core quinoxaline-2,3-dione ring system, followed by a selective N-alkylation. This approach is favored for its high yields, straightforward execution, and the commercial availability of the starting materials.
Step 1: Synthesis of the Quinoxaline-2,3-dione Core
The foundational step is the condensation reaction between an o-phenylenediamine and a suitable 1,2-dicarbonyl compound.[6] For the unsubstituted core, the reaction of o-phenylenediamine with oxalic acid is a highly efficient and atom-economical method.[1]
Causality Behind Experimental Choices:
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Reactants: O-phenylenediamine provides the benzene ring and two adjacent amino groups essential for the cyclization. Oxalic acid serves as a simple, inexpensive, and effective two-carbon electrophile.
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Solvent/Catalyst: The reaction is often carried out in an acidic aqueous medium (e.g., dilute HCl) or under solvent-free grinding conditions.[1] The acid protonates the carbonyl oxygen of oxalic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the amine groups of the o-phenylenediamine. Microwave irradiation can also be employed to significantly reduce reaction times.[7]
Step 2: N-Alkylation with 1-Bromobutane
With the core scaffold in hand, the next step is the introduction of the butyl group onto one of the nitrogen atoms. This is a classic nucleophilic substitution (SN2) reaction.
Causality Behind Experimental Choices:
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Base: The amide protons of quinoxaline-2,3-dione are weakly acidic. A base is required to deprotonate one of the nitrogen atoms, generating a nucleophilic anion. Potassium carbonate (K₂CO₃) is a commonly used base for this purpose due to its moderate strength, low cost, and ease of removal.
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Alkylating Agent: 1-Bromobutane is an effective electrophile. The bromine atom is a good leaving group, and the primary carbon is accessible for nucleophilic attack.
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Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents can dissolve the reactants and the intermediate salt, and they effectively solvate the cation (K⁺) while leaving the nucleophilic anion relatively free to react, thereby accelerating the SN2 reaction.
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 1-Butyl-1,4-dihydroquinoxaline-2,3-dione.
Part 2: Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 1,4-dihydroquinoxaline-2,3-dione
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Reaction Setup: To a 250 mL round-bottom flask, add o-phenylenediamine (10.8 g, 0.1 mol) and oxalic acid dihydrate (12.6 g, 0.1 mol).
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Acid Addition: Add 100 mL of 2M hydrochloric acid.
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Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The solution will turn dark. Maintain reflux for 2 hours.
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Cooling and Filtration: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. The product will precipitate out of the solution.
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Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water (3 x 50 mL) and then cold ethanol (2 x 30 mL) to remove unreacted starting materials and impurities.
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Drying: Dry the resulting pale-yellow solid in a vacuum oven at 80°C overnight.
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Expected Yield: ~14-15 g (86-93%).
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Validation: The product should be a solid with a high melting point and can be used in the next step without further purification if desired.
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Protocol 2: Synthesis of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione
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Reaction Setup: To a 250 mL round-bottom flask, add 1,4-dihydroquinoxaline-2,3-dione (8.1 g, 0.05 mol) and anhydrous potassium carbonate (10.4 g, 0.075 mol).
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Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).
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Reagent Addition: Stir the suspension at room temperature and add 1-bromobutane (6.5 mL, 0.06 mol) dropwise via a syringe.
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Reaction: Heat the reaction mixture to 60°C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate will form.
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Filtration and Washing: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts.
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Purification: Recrystallize the crude product from ethanol to yield the pure 1-Butyl-1,4-dihydroquinoxaline-2,3-dione as a white crystalline solid.
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Drying: Dry the purified product in a vacuum oven at 50°C.
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Expected Yield: ~8-9.5 g (73-87%).
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Part 3: Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are expected for 1-Butyl-1,4-dihydroquinoxaline-2,3-dione.
Data Presentation: Summary of Characterization
| Parameter | Expected Result |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| Appearance | White to off-white crystalline solid |
| FT-IR (KBr, cm⁻¹) | ~3200 (N-H stretch), 2958, 2872 (C-H alkyl stretches), ~1670 (C=O amide stretch), ~1610 (C=C aromatic stretch). The presence of the N-H band indicates that alkylation occurred on only one nitrogen. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~11.8 (s, 1H, -NH), 7.1-7.3 (m, 4H, Ar-H), ~4.0 (t, 2H, -N-CH₂-), ~1.6 (m, 2H, -CH₂-), ~1.3 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~155 (C=O), ~130-135 (Ar-C quaternary), ~115-125 (Ar-C-H), ~42 (-N-CH₂-), ~30 (-CH₂-), ~19 (-CH₂-), ~13 (-CH₃). |
| Mass Spec. (ESI+) | m/z = 219.11 [M+H]⁺, 241.09 [M+Na]⁺. |
Expert Insight on Characterization:
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FT-IR: The most telling feature is the presence of a single N-H stretch around 3200 cm⁻¹, confirming mono-alkylation. The strong carbonyl (C=O) absorption around 1670 cm⁻¹ is characteristic of the dione structure.
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¹H NMR: The spectrum should be clean, with distinct signals for the butyl chain and the aromatic protons. The downfield singlet for the remaining N-H proton is a key identifier. The integration of the signals should correspond to the 14 protons in the molecule.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, providing definitive proof of the product's identity.
Conclusion
This guide outlines a robust and reproducible methodology for the synthesis of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. By understanding the chemical principles behind each step and employing rigorous characterization techniques, researchers can confidently synthesize this and other N-alkylated quinoxaline-2,3-diones. These compounds serve as valuable tools and potential therapeutic leads in the study of neurological disorders, particularly those involving the glutamatergic system.
References
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Sankari, E. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. International Journal of Research in Pharmacy and Pharmaceutical Sciences, .
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Various Authors. (n.d.). Synthetic routes for the synthesis of 1,4‐dihydroquinoxaline‐2,3‐dione. ResearchGate. Retrieved from [Link]
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Naka, T., et al. (1998). Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives. Journal of Medicinal Chemistry, 41(24), 4747-4760. Available at: [Link]
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